2-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
2-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic acid derivative Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling
Preparation Methods
The synthesis of 2-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzamide derivative.
Chlorination: Introduction of the chlorine atom at the desired position on the benzamide ring.
Methylation: Introduction of the methyl group to the nitrogen atom.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents include palladium catalysts for coupling reactions and various oxidizing or reducing agents for other transformations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds.
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the design of new therapeutic agents.
Industry: Used in the production of materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to participate in various chemical reactions. The boronic ester group is particularly reactive in coupling reactions, allowing the formation of new carbon-carbon bonds. The chlorine atom can be substituted with other nucleophiles, enabling further functionalization of the molecule. The methyl group on the nitrogen atom can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar compounds include other boronic acid derivatives, such as:
- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
What sets 2-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide apart is its unique combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications in various fields .
Properties
Molecular Formula |
C14H19BClNO3 |
---|---|
Molecular Weight |
295.57 g/mol |
IUPAC Name |
2-chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C14H19BClNO3/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(16)10(8-9)12(18)17-5/h6-8H,1-5H3,(H,17,18) |
InChI Key |
QUQRWUHYSDECPO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C(=O)NC |
Origin of Product |
United States |
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